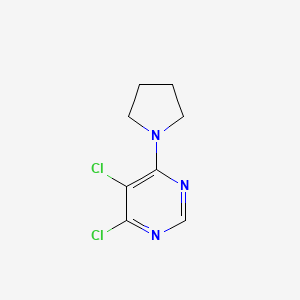

4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine

Description

Properties

IUPAC Name |

4,5-dichloro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBAEUKEKRQWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Using Phosphorus Oxychloride and Phosphorus Pentachloride

-

- Reactants: 4,6-dihydroxypyrimidine, phosphorus oxychloride, phosphorus pentachloride.

- Temperature: 50–110 °C.

- Reaction monitored until hydroxypyrimidine content is less than 1%.

- Cooling to below 30 °C after completion.

-

- POCl3 to 4,6-dihydroxypyrimidine: 2.0 to 12.

- PCl5 to 4,6-dihydroxypyrimidine: approximately 2.005 to 2.1.

Process Description:

The mixture of 4,6-dihydroxypyrimidine with POCl3 and PCl5 is heated under controlled temperature conditions to achieve chlorination, converting hydroxyl groups to chlorine atoms at positions 4 and 6 on the pyrimidine ring. The reaction progress is monitored by the reduction of hydroxypyrimidine content to below 1% to ensure completion.

Chlorination Using Phosphorus Oxychloride and Saturated Amines

-

- 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride in the presence of a saturated hindered amine such as N,N-diisopropylethylamine (Hunig's base).

- The reaction is conducted at 25–120 °C, preferably 60–90 °C.

- The molar ratios of reactants are carefully controlled (POCl3:4,6-dihydroxypyrimidine from 10:1 to 1:100; amine ratios from 1:5 to 5:1).

- The reaction can be done by simultaneous addition of POCl3 and 4,6-dihydroxypyrimidine to the amine.

Outcome:

This method provides efficient chlorination with manageable reaction exotherms and facilitates isolation of 4,6-dichloropyrimidine as a solid product after workup.

Introduction of the 1-Pyrrolidinyl Group

Once the 4,5-dichloropyrimidine intermediate is obtained, nucleophilic substitution is performed to introduce the pyrrolidinyl moiety at the 6-position.

-

- The 6-chlorine atom is substituted by pyrrolidine via nucleophilic aromatic substitution.

- Conditions usually involve heating the dichloropyrimidine with pyrrolidine under reflux or elevated temperature in a suitable solvent.

- The reaction proceeds selectively at the 6-position due to electronic and steric factors.

-

- Formation of this compound.

- The pyrrolidinyl group enhances solubility and biological activity.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The chlorination step is critical and requires careful control of reagents and temperature to avoid over-chlorination or decomposition.

- Using phosphorus oxychloride with phosphorus pentachloride improves chlorination efficiency but requires handling of corrosive reagents.

- The use of hindered amines like Hunig's base during chlorination helps moderate reaction exotherms and facilitates better yields.

- The nucleophilic substitution with pyrrolidine is a standard step in heterocyclic chemistry, often carried out under reflux conditions in polar aprotic solvents.

- The final compound has a molecular weight of 218.08 g/mol and molecular formula C8H9Cl2N3, with potential applications in pharmaceutical research due to its modified pyrimidine structure.

Chemical Reactions Analysis

Chlorination of Pyrimidine Precursors

Chlorination is a critical step in synthesizing halogenated pyrimidines. For example, 4,6-dichloropyrimidine is prepared by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) and phosgene (COCl₂) in the presence of a hindered amine (e.g., Hunig's base) or nitrogen-containing catalysts . This method could be adapted for selective chlorination at positions 4 and 5.

Reaction Conditions :

-

POCl₃ and COCl₂ are used in molar ratios of 1:1 to 1:40.

-

Catalysts like N,N-dimethylformamide (DMF) or tertiary amines enhance reaction efficiency .

-

Post-reaction purification involves aqueous hydrolysis, extraction with methylcyclohexane, and pH adjustment (pH 4.5–10.5) to isolate the dichlorinated product .

Pyrrolidinyl Substitution

The pyrrolidinyl group at position 6 likely arises from nucleophilic substitution or coupling reactions. For instance, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (PubChem CID 19353553) is synthesized via aminolysis or alkylation of chlorinated pyrimidine intermediates . This suggests that introducing the pyrrolidinyl moiety involves:

-

Reaction with pyrrolidine or its derivatives under basic conditions.

-

Potential use of coupling agents (e.g., DMF, Hunig's base) to facilitate substitution .

Reaction Mechanism and Challenges

The synthesis of 4,5-dichloropyrimidine derivatives involves multiple steps, including cyclization, substitution, and chlorination. Key challenges include:

-

Regioselectivity : Achieving selective chlorination at positions 4 and 5 without over-substitution.

-

Stability : Pyrimidine rings are sensitive to harsh conditions, requiring controlled reaction temperatures (e.g., 60–80°C) and pH adjustments .

-

Purification : Efficient separation of products from byproducts (e.g., unreacted starting materials, residual chlorinating agents) is critical .

Purification and Characterization

Purification methods for pyrimidine derivatives typically involve:

-

Liquid-Liquid Extraction : Organic solvents like methylcyclohexane or ethyl acetate are used to separate products from aqueous layers .

-

Column Chromatography : Silica gel or alumina columns are employed for final purification .

-

Spectroscopic Analysis : NMR, IR, and mass spectrometry confirm structural integrity .

Biological and Chemical Significance

Pyrimidine derivatives, including dichlorinated variants, are studied for their antimicrobial and antiviral properties. For example:

-

Antimicrobial Activity : Chlorinated pyrimidines exhibit potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) in the range of 500–1000 µg/mL .

-

Pharmacological Targets : These compounds may inhibit DNA polymerases or interfere with nucleic acid synthesis, similar to trimethoprim .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Pyrimidine derivatives, including 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives demonstrate potent antitumor activity against liver (HepG2), breast (MCF-7), and colon (HCL 116) carcinoma cell lines . The incorporation of the pyrrolidinyl group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer treatment.

2. Enzyme Inhibition

The enzyme inhibitory properties of pyrimidine derivatives are another area of interest. Compounds related to this compound have been investigated for their ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, certain derivatives have shown promise as inhibitors of DNA polymerase and other enzymes critical for cellular replication and metabolism . This inhibition can disrupt cancer cell proliferation and provide a therapeutic avenue for treatment.

3. Antimicrobial Activity

The antimicrobial potential of pyrimidines has been well-documented. Research indicates that derivatives of pyrimidine can exhibit significant antibacterial and antifungal activities. For example, compounds with halogen substitutions have shown enhanced activity against strains such as E. coli and S. aureus, making them suitable candidates for further development as antimicrobial agents . The incorporation of the pyrrolidinyl moiety may also contribute to enhanced membrane permeability and bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of chlorine atoms at the 4 and 5 positions and the pyrrolidinyl substituent at the 6 position play significant roles in modulating biological activity. Studies have shown that variations in these substituents can lead to significant changes in potency and selectivity against various targets .

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Studies : A study evaluated a series of pyrimidine derivatives, including those similar to this compound, against multiple human cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Testing : Another investigation focused on the synthesis of various substituted pyrimidines and their antimicrobial properties. Compounds were tested against a range of bacterial strains, revealing promising results for those containing the dichloro-pyrimidine core .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine can be compared with other similar compounds such as:

4,6-Dichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.

6-(1-Pyrrolidinyl)pyrimidine: A pyrimidine derivative with a pyrrolidinyl group but lacking chlorine atoms.

Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with fused pyrimidine rings, exhibiting different chemical and biological properties.

Biological Activity

4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer, viral infections, and bacterial infections. This article reviews the biological activity of this compound, highlighting research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is CHClN. The presence of chlorine atoms and a pyrrolidine moiety contributes to its biological activity by influencing its interaction with biological targets.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. A study demonstrated that related compounds showed potent antiviral effects against influenza A virus strains, indicating a potential for development as antiviral agents .

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of pyrimidine derivatives. For instance, a series of synthesized pyrimidines were evaluated against standard bacterial strains such as E. coli and S. aureus. The results indicated that halogen-substituted derivatives exhibited enhanced antibacterial activity compared to non-substituted counterparts . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 500 to 1000 µg/mL.

Anticancer Potential

Pyrimidines have also been investigated for their anticancer properties. Compounds similar to this compound have shown the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, studies have demonstrated that certain pyrimidine derivatives can inhibit the phosphorylation of epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Chlorination : The presence of chlorine atoms at positions 4 and 5 enhances the compound's ability to interact with biological targets.

- Pyrrolidine Substitution : The addition of the pyrrolidine group at position 6 significantly improves the compound's solubility and bioavailability.

- Modifications : Variations in substituents on the pyrimidine ring can lead to increased potency against specific pathogens or cancer cell lines .

Case Studies

- Antiviral Activity Assessment : A study evaluated various pyrimidine derivatives for their efficacy against influenza viruses. Among these, a derivative similar to this compound showed over a two-log reduction in viral load in infected mice models .

- Antibacterial Testing : In vitro tests on synthesized pyrimidines revealed that compounds with specific substitutions exhibited significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with zones of inhibition exceeding those of standard antibiotics .

Q & A

Q. What are the established synthetic routes for 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of a pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) under controlled conditions. For example, substituting hydroxyl or methoxy groups at positions 4 and 5 with chlorine requires POCl₃ in the presence of a base (e.g., N,N-dimethylaniline) at reflux temperatures (~110°C). The pyrrolidinyl group at position 6 is introduced via nucleophilic substitution, often using pyrrolidine in anhydrous solvents like THF or DMF .

- Key Variables : Reaction time (6–24 hours), stoichiometric ratios (POCl₃:precursor ≈ 3:1), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yield Optimization : Lower yields (<50%) may result from incomplete chlorination; excess POCl₃ and extended reflux improve efficiency .

Q. Which analytical techniques are most reliable for characterizing structural purity and functional groups?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine atoms at positions 4/5, pyrrolidinyl at position 6). For example, the absence of hydroxyl protons in ¹H NMR validates successful chlorination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 247.03 for C₈H₈Cl₂N₃).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity for crystalline derivatives .

Q. What are the common reaction mechanisms involving this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) due to electron-deficient pyrimidine rings. For instance:

- Amine Substitution : Reacting with primary/secondary amines replaces chlorine atoms, forming derivatives with enhanced bioactivity (e.g., antitumor agents).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 5 introduces aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for chlorination or substitution reactions. For example, computed Fukui indices identify electrophilic centers favoring SNAr at positions 4/5 .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation refine accuracy .

Q. How should researchers address contradictions in spectroscopic data or biological assay results?

- Methodological Answer :

- Cross-Validation : Combine NMR, HPLC-MS, and IR to resolve structural ambiguities. For instance, unexpected ¹³C shifts may indicate impurities; repurification and reanalysis are critical .

- Biological Replicates : Inconsistent cytotoxicity data (e.g., IC₅₀ variations >20%) require triplicate assays with standardized cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies. Outliers may arise from solvent residues or decomposition; thermogravimetric analysis (TGA) monitors stability .

Q. What experimental design strategies improve scalability and reproducibility in multi-step syntheses?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a central composite design (CCD) minimizes experiments while maximizing data on yield/purity .

- Process Analytical Technology (PAT) : In-line monitoring (e.g., ReactIR) tracks reaction progress in real time, ensuring consistency across batches .

Q. How can researchers evaluate the compound’s potential in targeted drug delivery systems?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Derivatives with logP >2.5 may require PEGylation to enhance solubility .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina. Pyrimidine derivatives with hydrogen-bonding motifs (e.g., NH-pyrrolidinyl) show higher binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.